molecular formula C11H11ClN4OS B2816111 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1798488-64-8

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2816111
CAS No.: 1798488-64-8
M. Wt: 282.75
InChI Key: IMYNJFLCFCCKOR-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the chlorothiophene moiety to the triazole-pyrrolidine intermediate under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in antimicrobial and antiviral assays .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been evaluated for its activity against various pathogens and as a potential anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The pyrrolidine ring may interact with biological membranes, altering their properties. The chlorothiophene moiety can participate in electron transfer reactions, influencing redox processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone lies in its combination of functional groups, which confer a wide range of chemical and biological activities. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c12-10-2-1-9(18-10)11(17)15-5-3-8(7-15)16-6-4-13-14-16/h1-2,4,6,8H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYNJFLCFCCKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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